molecular formula C16H13FN4O2S B2649418 N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 899967-72-7

N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2649418
CAS RN: 899967-72-7
M. Wt: 344.36
InChI Key: QYJKYGIVOIKAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a pyridinyl group, an oxadiazolyl group, and an acetamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings (pyridine and oxadiazole) and the fluorophenyl group. These groups are likely to contribute to the overall polarity, shape, and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer from the functional groups present that it might undergo reactions typical of amides, sulfides, fluorophenyl groups, and heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has highlighted the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds structurally similar to N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These derivatives show promise in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, certain derivatives exhibit binding and inhibitory effects across a range of assays, suggesting a broad pharmacological potential (Faheem, 2018).

Synthesis and Antifungal Activities

The synthesis and characterisation of N-pyridin-2-yl substituted acetamides have shown significant antifungal activities against Candida albican and Aspergillus niger. This research suggests that compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can be effective against these fungal pathogens (Ugwu & Okoro, 2014).

Antibacterial and Anti-Enzymatic Potential

A study focused on the synthesis of N-substituted 1,3,4-oxadiazole derivatives has demonstrated these compounds' potential as antibacterial agents against both gram-negative and gram-positive bacteria. Moreover, these derivatives show moderate inhibition of α-chymotrypsin enzyme, indicating their potential use in various antibacterial and enzymatic applications (Siddiqui et al., 2014).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, has shown potent inhibition of PI3Kα and mTOR in vitro and in vivo. This suggests the potential use of related compounds in targeting these pathways, which are crucial in various cellular processes and diseases (Stec et al., 2011).

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in medicinal chemistry. Its potential biological activity could be explored through in vitro and in vivo studies .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-13-5-3-11(4-6-13)8-19-14(22)10-24-16-21-20-15(23-16)12-2-1-7-18-9-12/h1-7,9H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJKYGIVOIKAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.